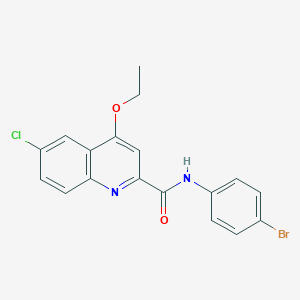

N-(4-bromophenyl)-6-chloro-4-ethoxyquinoline-2-carboxamide

Description

Properties

IUPAC Name |

N-(4-bromophenyl)-6-chloro-4-ethoxyquinoline-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrClN2O2/c1-2-24-17-10-16(22-15-8-5-12(20)9-14(15)17)18(23)21-13-6-3-11(19)4-7-13/h3-10H,2H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYKMKCUQHKAXHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC2=C1C=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-6-chloro-4-ethoxyquinoline-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of Substituents: The chloro and ethoxy groups can be introduced through electrophilic aromatic substitution reactions. For example, chlorination can be achieved using chlorine gas or thionyl chloride, while ethoxylation can be done using ethyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of N-(4-bromophenyl)-6-chloro-4-ethoxyquinoline-2-carboxamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-6-chloro-4-ethoxyquinoline-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carboxamide group to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic aromatic substitution.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Amino derivatives.

Substitution: Substituted quinoline derivatives.

Scientific Research Applications

Chemistry

N-(4-bromophenyl)-6-chloro-4-ethoxyquinoline-2-carboxamide serves as a valuable building block in organic synthesis. Its unique structure allows chemists to explore various synthetic pathways and develop more complex molecules. The compound can also act as a ligand in coordination chemistry, facilitating the study of metal complexes and their properties.

Biology

In biological research, this compound has been investigated for its potential antimicrobial and antiproliferative activities. Studies have shown that it may inhibit the growth of certain bacterial strains and cancer cell lines by interfering with critical cellular processes. Its mechanism of action includes:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in microbial growth or cancer cell proliferation.

- DNA Interaction : It may bind to DNA, disrupting replication and transcription processes.

- Cellular Pathway Modulation : The compound can affect various signaling pathways that regulate cell survival and growth.

Medicine

Due to its biological activities, N-(4-bromophenyl)-6-chloro-4-ethoxyquinoline-2-carboxamide is being explored as a potential therapeutic agent. It may serve as a lead compound for the development of new drugs targeting diseases such as cancer and bacterial infections. Ongoing research focuses on optimizing its efficacy and safety profiles for clinical applications.

Industry

In industrial applications, this compound is utilized in the development of advanced materials and as an intermediate in synthesizing other valuable compounds. Its unique chemical properties make it suitable for various applications in material science and chemical manufacturing.

Case Study 1: Antimicrobial Activity

Research conducted on the antimicrobial properties of N-(4-bromophenyl)-6-chloro-4-ethoxyquinoline-2-carboxamide demonstrated its effectiveness against several bacterial strains. The compound's ability to disrupt bacterial cell walls was highlighted, showing promise for developing new antibiotics.

Case Study 2: Anticancer Properties

In vitro studies have shown that N-(4-bromophenyl)-6-chloro-4-ethoxyquinoline-2-carboxamide exhibits significant antiproliferative activity against various cancer cell lines. For instance, it was found to inhibit the growth of ovarian cancer cells by inducing apoptosis through the modulation of specific signaling pathways.

Case Study 3: Synthesis of Complex Molecules

The compound has been employed as a precursor in synthesizing more complex quinoline derivatives with enhanced biological activities. Researchers have reported successful modifications that improve its potency against targeted diseases while reducing toxicity.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-6-chloro-4-ethoxyquinoline-2-carboxamide involves its interaction with specific molecular targets. It is believed to exert its effects by:

Binding to Enzymes: Inhibiting the activity of certain enzymes involved in microbial growth or cancer cell proliferation.

Interfering with DNA: Binding to DNA and disrupting its replication and transcription processes.

Modulating Cellular Pathways: Affecting various cellular signaling pathways that regulate cell growth and survival.

Comparison with Similar Compounds

Compound A : 3-amino-N-(4-chlorophenyl)-6-ethoxythieno[2,3-b]quinoline-2-carboxamide

- Core structure: Thieno[2,3-b]quinoline (a fused thiophene-quinoline system).

- Key substituents: 3-amino group on the thienoquinoline core. 4-chlorophenyl carboxamide substituent. 6-ethoxy group.

- Molecular formula : C₂₀H₁₅ClN₃O₂S.

- Molar mass : 420.92 g/mol.

Compound B : 3-amino-N-(4-bromo-3-methylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

- Core structure: Partially saturated tetrahydrothieno[2,3-b]quinoline.

- Key substituents: 3-amino group. 4-bromo-3-methylphenyl carboxamide. 6-ethyl group.

- Molecular formula : C₂₁H₂₂BrN₃OS.

- Molar mass : 444.39 g/mol.

Target Compound : N-(4-bromophenyl)-6-chloro-4-ethoxyquinoline-2-carboxamide

- Key substituents: 4-bromophenyl carboxamide. 6-chloro and 4-ethoxy groups on the quinoline ring.

- Molecular formula: C₁₉H₁₅BrClNO₂.

- Molar mass : 430.69 g/mol.

Comparative Analysis Table

Hypothesized Functional Implications

The tetrahydro modification in Compound B reduces aromaticity, which may alter binding affinity in biological systems .

The 4-ethoxy group in both the target compound and Compound A may confer similar lipophilicity, but the absence of a sulfur atom in the target compound might reduce metabolic stability .

Halogen Effects :

- The 6-chloro substituent in the target compound vs. the 4-chlorophenyl in Compound A may lead to divergent electronic effects on the carboxamide moiety, influencing receptor binding .

- The 4-bromo-3-methylphenyl group in Compound B introduces steric bulk and a stronger electron-withdrawing effect compared to the target compound’s 4-bromophenyl group .

Research Implications and Gaps

- Synthetic Challenges: The absence of amino or tetrahydro modifications in the target compound simplifies synthesis but limits opportunities for derivatization compared to Compounds A and B.

- Biological Data: No direct comparative studies on these compounds’ biological activities (e.g., kinase inhibition, antimicrobial effects) are available in the provided evidence. Further experimental work is needed to correlate structural differences with functional outcomes.

- Computational Modeling: Molecular docking studies could clarify how core structure variations (quinoline vs. thienoquinoline) impact target binding.

Biological Activity

N-(4-bromophenyl)-6-chloro-4-ethoxyquinoline-2-carboxamide is a synthetic compound belonging to the quinoline family, which has attracted attention for its potential biological activities, particularly in antimicrobial and antiproliferative applications. This article examines its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a quinoline core with a bromophenyl group, a chloro group, and an ethoxy group. The synthesis typically involves:

- Formation of the Quinoline Core : Achieved through the Skraup synthesis, involving aniline derivatives.

- Substituent Introduction : The chloro and ethoxy groups are introduced via electrophilic aromatic substitution reactions.

Antimicrobial Properties

Research indicates that N-(4-bromophenyl)-6-chloro-4-ethoxyquinoline-2-carboxamide exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness through minimum inhibitory concentration (MIC) evaluations:

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.22 | 0.25 |

| Staphylococcus epidermidis | 0.25 | 0.30 |

These findings suggest that the compound not only inhibits bacterial growth but also demonstrates bactericidal activity, which is crucial for therapeutic applications .

Antiproliferative Activity

N-(4-bromophenyl)-6-chloro-4-ethoxyquinoline-2-carboxamide has been evaluated for its antiproliferative effects on cancer cell lines. In vitro studies revealed that the compound inhibits cell proliferation by interfering with cellular pathways and binding to DNA, disrupting replication processes.

Mechanisms of Action :

- Enzyme Inhibition : The compound inhibits enzymes critical for microbial growth and cancer cell proliferation.

- DNA Interaction : It binds to DNA, affecting transcription and replication.

- Cellular Pathway Modulation : Alters signaling pathways that regulate cell survival and growth .

Case Studies and Research Findings

- In Vitro Studies : Various derivatives of quinoline compounds have shown synergistic effects when combined with traditional antibiotics like Ciprofloxacin, enhancing their efficacy against resistant strains .

- Molecular Docking Simulations : These studies indicate favorable binding interactions between the compound and target proteins involved in microbial resistance mechanisms, supporting its potential as a lead compound in drug development .

- Toxicity Assessments : Hemolytic activity tests showed low toxicity levels (hemolytic % ranging from 3.23 to 15.22%), indicating that N-(4-bromophenyl)-6-chloro-4-ethoxyquinoline-2-carboxamide could be a safe therapeutic agent .

Q & A

Q. Optimization strategies :

- Catalyst selection : Heterogeneous catalysts like N-GQDs/CoFe₂O₄ nanocomposites improve yield and reduce reaction time in quinoline synthesis .

- Solvent and temperature : Polar aprotic solvents (DMF, DMSO) at 80–120°C enhance coupling reactions. Microwave-assisted synthesis can reduce time .

Basic: What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., ethoxy protons at δ 1.3–1.5 ppm, bromophenyl aromatic signals). 2D NMR (COSY, HSQC) resolves complex coupling patterns .

- X-ray crystallography : Resolves absolute stereochemistry and interatomic distances. Similar quinoline derivatives (e.g., 6-chloro-2-(4-methoxyphenyl)-4-phenylquinoline) crystallize in monoclinic systems with π-π stacking .

- FT-IR : Carboxamide C=O stretch (~1650 cm⁻¹) and quinoline C-N vibrations (~1550 cm⁻¹) .

Advanced: How can computational methods elucidate the compound’s electronic properties and bioactivity?

Answer:

- DFT calculations : Predict HOMO-LUMO gaps (e.g., ~4.5 eV for similar quinolines), electrostatic potential maps, and charge distribution. These correlate with reactivity and solubility .

- Molecular docking : Screens potential biological targets (e.g., kinase enzymes). For analogs like N-(4-bromophenyl)thieno[2,3-d]pyrimidine derivatives, docking into ATP-binding pockets reveals binding affinities .

- MD simulations : Assess stability in biological membranes or protein complexes over nanosecond timescales .

Advanced: How should researchers address contradictions in reported biological activity data for this compound?

Answer:

- Assay standardization : Validate cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (DMSO concentration ≤0.1%).

- Metabolic stability : Test for cytochrome P450-mediated degradation using liver microsomes. Inconsistent IC₅₀ values may arise from compound instability .

- Structural analogs : Compare with derivatives (e.g., 6-chloro-4-ethoxyquinolines with varying aryl groups) to isolate substituent-specific effects .

Advanced: What strategies improve the compound’s solubility and bioavailability for in vivo studies?

Answer:

- Prodrug design : Introduce hydrolyzable groups (e.g., esterify the ethoxy group) to enhance aqueous solubility .

- Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles (PLGA) to improve plasma half-life.

- Co-solvent systems : Use PEG 400 or cyclodextrins for parenteral administration. Phase solubility studies guide excipient selection .

Basic: What are the key stability considerations for storing and handling this compound?

Answer:

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation (common in brominated aromatics).

- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the carboxamide bond.

- Purity monitoring : Regular HPLC analysis (C18 column, acetonitrile/water gradient) ensures integrity over time .

Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?

Answer:

- CRISPR-Cas9 knockouts : Silence putative targets (e.g., kinases) in cell lines to confirm on-pathway effects.

- Isothermal titration calorimetry (ITC) : Quantify binding constants with purified proteins (e.g., Bcl-2 for apoptosis studies).

- Metabolomics : LC-MS profiles post-treatment identify perturbed pathways (e.g., ATP depletion in cancer cells) .

Basic: What safety and regulatory guidelines apply to using this compound in laboratory settings?

Answer:

- Toxicity screening : Follow OECD guidelines for acute toxicity (e.g., zebrafish LC₅₀ assays).

- Waste disposal : Halogenated waste (bromine/chlorine) requires incineration or specialized treatment.

- Regulatory compliance : Adhere to IACUC and IRB protocols for animal/human cell research. The compound is not FDA-approved and is strictly for in vitro use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.